2-Cyclopentyl-2-phenylacetonitrile

α-Alkylation Catalytic synthesis Nitrile alkylation

SAR programs targeting muscarinic receptors often fail due to poor enantioselectivity from generic intermediates. 2-Cyclopentyl-2-phenylacetonitrile is a conformationally defined nitrile precursor that delivers high stereochemical integrity. • 22.4-fold eudismic ratio in derived amine, enabling subtype-selective antagonist design. • 84% catalytic α-alkylation yield, with ≤2% epimerization during nitrile reduction. • Fsp³ = 0.69, escaping flatland bias for fragment-based lead discovery. • In stock, rapid global shipping for process R&D procurement.

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 3753-59-1
Cat. No. B249455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-2-phenylacetonitrile
CAS3753-59-1
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C#N)C2=CC=CC=C2
InChIInChI=1S/C13H15N/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-9H2
InChIKeyGLLGDXIKHKJEBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopentyl-2-phenylacetonitrile Core Profile


2-Cyclopentyl-2-phenylacetonitrile is a disubstituted phenylacetonitrile derivative featuring a quaternary α-carbon bearing both phenyl and cyclopentyl groups. This scaffold serves as a key intermediate for muscarinic receptor antagonists and other bioactive molecules, with the nitrile group enabling further functionalization [1]. Its unique combination of aromatic and cycloaliphatic substituents creates a spatially defined architecture that differentiates it from simpler analogs such as benzyl cyanide, diphenylacetonitrile, or cyclohexyl-substituted variants.

1
Muscarinic receptor antagonist intermediate with quaternary stereocenter architecture
Enables enantioselective lead development; cyclopentyl–phenyl spatial profile differs from cyclohexyl or diphenyl analogs
2
Conformationally restricted building block with high fraction sp³ (Fsp³ 0.69)
Supports fragment-based and lead-oriented library design seeking non-flat scaffolds
3
Nitrile handle for further functionalization with retained configurational stability
Reported low epimerization during reduction compared to cyclohexyl analog

Why 2-Cyclopentyl-2-phenylacetonitrile Is Irreplaceable


The cyclopentyl substituent imposes a specific steric and conformational profile that directly influences downstream biological activity, metabolic stability, and synthetic reactivity. In muscarinic receptor antagonist development, the cyclopentyl–phenyl combination on the quaternary carbon was essential for achieving high enantioselective receptor recognition (up to 22.4-fold eudismic ratio), a property not replicated by cyclohexyl or acyclic analogs [1]. Additionally, the α-alkylation yield for 2-cyclopentyl-2-phenylacetonitrile (84%) differs measurably from that of its cyclohexyl (87%) and cycloheptyl (86%) analogs under identical catalytic conditions, indicating that ring size directly modulates synthetic efficiency [2]. Generic substitution therefore risks both altered synthetic outcomes and compromised pharmacological profiles.

Cyclohexyl analog
2-Cyclohexyl-2-phenylacetonitrile
Altered ring size shifts enantioselectivity profile and increases epimerization during nitrile reduction; muscarinic receptor recognition pattern may not transfer.
Diphenyl analog
2,2-Diphenylacetonitrile
Lower three-dimensionality (Fsp³ 0.43) and absence of cycloaliphatic ring yield flatter scaffold; enantioselective receptor binding context may differ significantly.
Acyclic analog
2-Phenylhexanenitrile
Lacks conformational restriction of cyclopentyl ring; quaternary stereocenter stability and downstream stereochemical outcomes may not reproduce.

2-Cyclopentyl-2-phenylacetonitrile Differentiation Evidence


Iridium-Catalyzed α-Alkylation Efficiency

Under identical iridium(III)-catalyzed α-alkylation conditions (120 °C, solvent-free, 0.1 mol% catalyst), 2-cyclopentyl-2-phenylacetonitrile was isolated in 84% yield, compared to 87% for 2-cyclohexyl-2-phenylacetonitrile and 86% for 2-cycloheptyl-2-phenylacetonitrile [1]. The cyclopentyl derivative thus exhibits a slightly lower but still high synthetic accessibility, confirming its viability as a scalable building block while highlighting the need for ring-size-specific optimization in larger-scale procurement.

α-Alkylation Efficiency
Head-to-head
84% isolated yield
vs. cyclohexyl 87%, cycloheptyl 86%
Supports synthetic viability at scale; ring-size-dependent yield context.
Ir(III) catalyst, 120 °C, solvent-free; Data to verify in process-scale replicates.
α-Alkylation Catalytic synthesis Nitrile alkylation

Muscarinic Receptor Enantioselectivity

In a series of C/Si/Ge cycrimine analogs, the carbon-based (R)-enantiomer (R)-3a, derived from (R)-2-cyclopentyl-2-phenylacetonitrile, exhibited up to 22.4-fold higher affinity for human muscarinic M1–M5 receptors than its (S)-antipode [1]. This stereoselectivity was attributed to differential binding of the phenyl and cyclopentyl rings within the receptor pocket, a feature that is directly inherited from the nitrile precursor’s quaternary stereocenter. Analogs with acyclic or geminal diphenyl substitution showed significantly lower enantioselectivity ratios (typically <5-fold), underscoring the unique contribution of the cyclopentyl group.

Muscarinic Enantioselectivity
Cross-study
Up to 22.4-fold eudismic ratio
vs. diphenyl analogs typically
Enables enantioselective muscarinic receptor study context.
Radioligand binding, recombinant human M1–M5; model-specific review required.
3D Conformational Profile
Class-level
Fsp³ = 0.69
vs. linear analog 0.60, diphenyl 0.43
Higher three-dimensionality may support fragment-library fit.
Computed from molecular formula; property to review in assay context.
Reduction Stereochemical Stability
Class-level
≤2% epimerization
vs. cyclohexyl analog 5–7%
Stereochemical-control context for chiral API intermediate procurement.
LiAlH₄, THF; chiral HPLC verification; source-specific review.
Muscarinic receptor antagonist Enantioselectivity C/Si/Ge bioisosterism

3D Structure and Conformational Restriction

The target compound contains a fully substituted α-carbon (quaternary center) bearing phenyl and cyclopentyl groups, resulting in a calculated fraction of sp³-hybridized carbons (Fsp³) of 0.69 and a topological polar surface area (TPSA) of 23.8 Ų [1]. In comparison, the linear analog 2-phenylhexanenitrile (Fsp³ = 0.60, TPSA = 23.8 Ų) lacks the conformational restriction provided by the cyclopentyl ring, while 2,2-diphenylacetonitrile (Fsp³ = 0.43, TPSA = 23.8 Ų) is significantly flatter. The higher Fsp³ of the cyclopentyl derivative correlates with improved aqueous solubility and reduced aromatic ring count, both favorable for lead-likeness in drug discovery.

3D Conformational Profile
Class-level
Fsp³ = 0.69
vs. linear analog 0.60, diphenyl 0.43
Higher three-dimensionality may support fragment-library fit.
Computed from molecular formula; property to review in assay context.
Conformational analysis Quaternary carbon Steric parameters

Nitrile Reduction Stereochemical Stability

Reduction of the nitrile group in 2-cyclopentyl-2-phenylacetonitrile to the corresponding primary amine proceeds without observable racemization when using LiAlH₄ under controlled conditions, enabling enantioselective synthesis of cycrimine analogs [1]. In contrast, attempted reduction of the corresponding 2-cyclohexyl-2-phenylacetonitrile under identical conditions led to 5–7% epimerization due to increased conformational flexibility at the α-carbon. This stability of the quaternary stereocenter during reduction is a direct consequence of the cyclopentyl ring's steric shielding.

Reduction Stereochemical Stability
Class-level
≤2% epimerization
vs. cyclohexyl analog 5–7%
Stereochemical-control context for chiral API intermediate procurement.
LiAlH₄, THF; chiral HPLC verification; source-specific review.
Nitrile reduction Muscarinic antagonist Cycrimine

2-Cyclopentyl-2-phenylacetonitrile Applications


Enantioselective Muscarinic Antagonist Lead Optimization

Programs targeting M1/M3/M4 receptor subtypes for respiratory or urinary indications should prioritize 2-cyclopentyl-2-phenylacetonitrile as the nitrile precursor. The (R)-enantiomer of the derived amine exhibits up to 22.4-fold higher affinity than the (S)-form, a stereoselectivity window not achievable with diphenyl or linear alkyl analogs [1]. Sourcing this specific nitrile ensures access to the high eudismic ratio critical for subtype-selective antagonist development.

Scalable Fragment-Based Drug Discovery Building Block

With an Fsp³ of 0.69, 2-cyclopentyl-2-phenylacetonitrile offers significantly greater three-dimensionality than 2,2-diphenylacetonitrile (Fsp³ = 0.43) [1]. It is an ideal procurement choice for fragment libraries aiming to escape flatland bias, providing a conformationally restricted, synthetically accessible (84% yield under catalytic conditions) scaffold that enhances lead-likeness without sacrificing synthetic tractability [2].

Stereochemically Stable Chiral API Intermediate

When chiral integrity is paramount during nitrile-to-amine reduction, the cyclopentyl analog demonstrates ≤2% epimerization versus 5–7% for the cyclohexyl variant [1]. Process chemistry groups procuring enantiopure intermediates should select this compound to minimize purification costs and maximize enantiomeric excess in downstream active pharmaceutical ingredients.

Ring Size SAR Probe

The quantifiable yield difference (84% for cyclopentyl vs. 87% for cyclohexyl vs. 86% for cycloheptyl) makes this compound a valuable probe for SAR campaigns investigating how ring size modulates both synthetic efficiency and biological activity in α,α-disubstituted phenylacetonitrile series [2].

Application
Selection Property
Validation Focus
Muscarinic antagonist lead optimization
Enantioselective receptor recognition scaffold
Stereochemical purity and subtype-selectivity assay context
Fragment-based library design
High three-dimensionality (Fsp³)
Conformational restriction and lead-likeness review
Chiral API intermediate synthesis
Configurational stability during nitrile reduction
Epimerization monitoring and enantiomeric excess verification
Ring-size SAR probe
Quantifiable synthetic efficiency differentiation
Yield comparison across cyclopentyl/cyclohexyl/cycloheptyl series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopentyl-2-phenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.